Welcome to the BenchChem Online Store!
molecular formula C10H18N2O2 B8764652 8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI)

8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI)

Cat. No. B8764652
M. Wt: 198.26 g/mol
InChI Key: YXJPAZXYCIOTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06921821B2

Procedure details

To a solution of 3-azido-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester (1.42 g, 6.28 mmol) in methanol (62 mL) was added Pd (10% weight on carbon, 100 mg). The mixture was degassed and charged with hydrogen (g) 3×, and stirred for 12 hrs. The mixture was filtered through celite and concentrated. The crude residue was purified by flash chromatography (gradient elution: 0→20% MeOH/dichloromethane) to provide 855 mg of a clear oil (68%, 3 steps). 1H NMR (300 MHz, CDCl3) □ ppm 1.26 (t, J=7.1 Hz, 3H), 1.66 (m, 4H), 1.83 (m, 2H), 1.95 (m, 2H), 3.16 (m, 1H), 4.13 (q, J=7.1 Hz, 2H), 4.27 (m, 2H); MS (ESI+Q1MS) m/z 199 [M+H]+
Name
3-azido-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]1[CH:11]2[CH2:12][CH2:13][CH:7]1[CH2:8][CH:9]([N:14]=[N+]=[N-])[CH2:10]2)=[O:5])[CH3:2]>CO.[Pd]>[CH2:1]([O:3][C:4]([N:6]1[CH:11]2[CH2:12][CH2:13][CH:7]1[CH2:8][CH:9]([NH2:14])[CH2:10]2)=[O:5])[CH3:2]

Inputs

Step One
Name
3-azido-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester
Quantity
1.42 g
Type
reactant
Smiles
C(C)OC(=O)N1C2CC(CC1CC2)N=[N+]=[N-]
Name
Quantity
62 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 12 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed
ADDITION
Type
ADDITION
Details
charged with hydrogen (g) 3×
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (gradient elution: 0→20% MeOH/dichloromethane)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OC(=O)N1C2CC(CC1CC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 855 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.